2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)-N-(4-pyridylmethyl)acetamide
Overview
Description
2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)-N-(4-pyridylmethyl)acetamide is a complex organic compound that features a quinazoline core, a cyclohexyl group, and a pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)-N-(4-pyridylmethyl)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the quinazoline core in the presence of a Lewis acid catalyst.
Introduction of the Pyridylmethyl Group: The pyridylmethyl group is attached through a nucleophilic substitution reaction, where the quinazoline derivative reacts with pyridylmethyl chloride under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)-N-(4-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)-N-(4-pyridylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)-N-(4-pyridylmethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)-N-(4-pyridylmethyl)acetamide: shares structural similarities with other quinazoline derivatives, such as:
Uniqueness
Structural Features: The combination of the quinazoline core with a cyclohexyl group and a pyridylmethyl group is unique, providing distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-21(25-15-18-8-12-24-13-9-18)14-23(10-4-1-5-11-23)16-27-17-26-20-7-3-2-6-19(20)22(27)29/h2-3,6-9,12-13,17H,1,4-5,10-11,14-16H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXYGRHODZNFOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2=CC=NC=C2)CN3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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